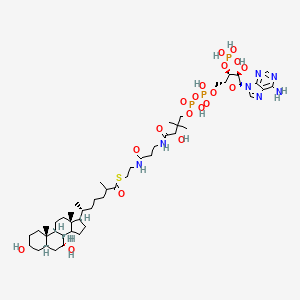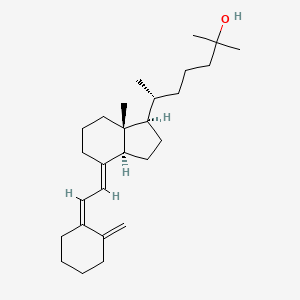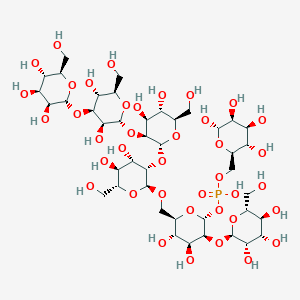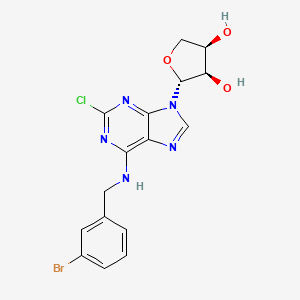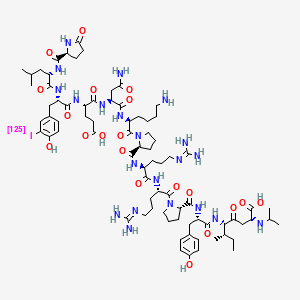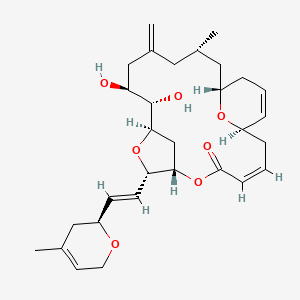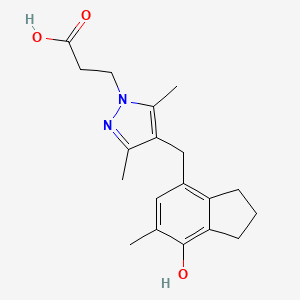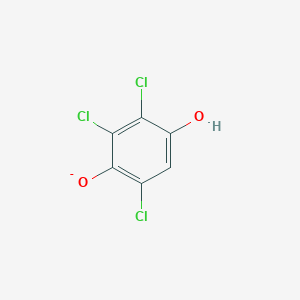
2,3,6-Trichloro-4-hydroxyphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-trichloro-4-hydroxyphenolate is a phenolate anion that is 2,3,5-trichlorobenzene-1,4-diol in which the hydroxy group that is ortho- to two chlorines has undergone deprotonation. The major species at pH 7.3. It is a conjugate base of a 2,3,5-trichlorobenzene-1,4-diol.
Scientific Research Applications
Nanoparticle Synthesis
Hydroxyphenol compounds, including derivatives like 2,3,6-Trichloro-4-hydroxyphenolate, can be utilized as reducing agents in the synthesis of gold nanoparticles. These compounds enable the creation of nanoparticles with varied morphological features, potentially useful in biomedical applications (Lee & Park, 2011).
Environmental Contaminant Analysis
Derivatives of this compound are assessed for their estrogenic activities, which is significant in understanding their impact as environmental contaminants, especially in drinking water. This research is vital for environmental health and safety considerations (Hu, Xie, & Aizawa, 2002).
Synthesis of Organic Compounds
This compound derivatives are used in the synthesis of complex organic compounds like 2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine. This compound is utilized for chlorination and oxidation reactions in organic chemistry, highlighting its utility in chemical synthesis (Thorat, Bhong, & Karade, 2013).
Human Dietary Exposure Studies
The derivatives of this compound are found in human dietary studies. These compounds are analyzed for their presence and effects in breast milk and serum, providing insights into human exposure to environmental contaminants (Fujii et al., 2014).
Enzyme Studies
Enzymatic studies involving this compound focus on enzymes like pentachlorophenol hydroxylase. This research is significant for understanding biochemical pathways and reactions involving such compounds (Xun & Orser, 1991).
Electrochemical Analysis
This compound and its derivatives are studied for their electrochemical behavior, which is crucial in developing analytical methods for detecting these compounds in various products and environmental samples (Pemberton & Hart, 1999).
Antioxidant Activity Research
The antioxidant properties of polyphenolic compounds, which include this compound derivatives, are explored. This research is significant for potential applications in food preservation, cosmetics, and therapeutic agents (Bonache et al., 2018).
properties
Molecular Formula |
C6H2Cl3O2- |
|---|---|
Molecular Weight |
212.4 g/mol |
IUPAC Name |
2,3,6-trichloro-4-hydroxyphenolate |
InChI |
InChI=1S/C6H3Cl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1,10-11H/p-1 |
InChI Key |
ZIIRLFNUZROIBX-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)[O-])Cl)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



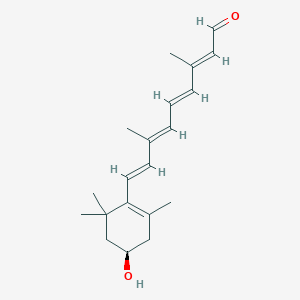
![TG(16:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263071.png)
![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)
